N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,5-dimethylpyrazole moiety and a 7-methoxybenzofuran-2-carboxamide group.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c1-9-7-11(21-22(9)2)16-19-20-17(26-16)18-15(23)13-8-10-5-4-6-12(24-3)14(10)25-13/h4-8H,1-3H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKUZTMQNUXRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique combination of pyrazole and oxadiazole moieties, which are known for their diverse biological properties.
Chemical Structure
The molecular formula of the compound is C₁₈H₁₈N₄O₃. Its structure can be analyzed to understand the functional groups that contribute to its biological activity:
| Atom Type | Count |
|---|---|
| Carbon (C) | 18 |
| Hydrogen (H) | 18 |
| Nitrogen (N) | 4 |
| Oxygen (O) | 3 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the pyrazole and oxadiazole rings suggests potential interactions with enzymes and receptors involved in inflammatory and cancer pathways.
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole and pyrazole derivatives exhibit significant anticancer properties. For instance, in vitro assays have shown that derivatives similar to this compound inhibit the proliferation of various cancer cell lines. A study indicated that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Properties
The compound's structural components may also confer anti-inflammatory effects. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, a related pyrazole derivative demonstrated COX-II selectivity with an IC50 value significantly lower than standard anti-inflammatory drugs like Celecoxib .
Antioxidant Activity
The antioxidant potential of this compound can be evaluated through various assays such as DPPH and ABTS. Compounds with similar scaffolds have shown promising results in reducing oxidative stress markers in cellular models . This activity is particularly relevant for protecting against diseases linked to oxidative damage.
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Anticancer Study : A derivative was tested against breast cancer cell lines and exhibited IC50 values comparable to established chemotherapeutics .
- Anti-inflammatory Research : In vivo studies demonstrated that a related compound reduced paw edema in rat models, indicating significant anti-inflammatory effects .
- Antioxidant Evaluation : A study reported that derivatives showed effective scavenging activity against free radicals, suggesting their potential use as dietary antioxidants .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives with variations in the oxadiazole-linked aromatic substituent. Below is a detailed comparison with two closely related compounds from the literature:
*Estimated based on structural analysis; exact data unavailable in provided evidence.
Key Observations:
Substituent Effects :
- The target compound ’s 7-methoxybenzofuran group introduces a rigid, planar aromatic system compared to the dihydrodioxin (partially saturated) and dimethoxyphenyl (flexible) substituents in the analogs .
- The dimethoxyphenyl analog has higher hydrophilicity due to two methoxy groups, while the dihydrodioxin analog may exhibit enhanced metabolic stability from its fused oxygenated ring.
Molecular Weight and Lipophilicity :
- The target compound’s estimated molecular weight (~352.36) is higher than the analogs (341.32–343.34), likely due to the benzofuran’s extended aromatic system. This could influence solubility and membrane permeability.
Data Limitations :
- Critical physicochemical properties (e.g., melting point, logP) and bioactivity data are unavailable for all compounds in the evidence , restricting deeper pharmacological comparisons.
Notes
- Structural Diversity : Substitutions on the oxadiazole ring significantly alter electronic and steric profiles, impacting drug-likeness and target interactions.
- Research Gaps : The absence of bioactivity data for these compounds limits mechanistic insights. Future studies should prioritize synthesizing and testing these derivatives against relevant biological targets.
- Importance of Substituents : The 7-methoxybenzofuran group in the target compound may enhance binding affinity to aromatic-rich binding pockets, whereas dihydrodioxin or dimethoxyphenyl groups could optimize solubility or metabolic stability .
Preparation Methods
Nitration and Methoxylation of Benzofuran Precursors
The benzofuran core is synthesized from commercially available 2-benzofurancarboxylic acid derivatives. A representative protocol involves:
Step 1: Nitration
-
Reagents: Concentrated HNO₃, H₂SO₄ (1:3 v/v)
-
Conditions: 0–5°C, 2 h
-
Product: 5-Nitro-2-benzofurancarboxylic acid (Yield: 78–82%)
Step 2: Methoxylation
-
Reagents: CH₃ONa, CuI, DMF
-
Conditions: 120°C, 12 h under N₂
-
Product: 7-Methoxy-5-nitro-2-benzofurancarboxylic acid (Yield: 65–70%)
Step 3: Reduction of Nitro Group
Table 1: Key Intermediates in Benzofuran Synthesis
| Intermediate | Molecular Formula | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|
| 5-Nitro-2-benzofurancarboxylic acid | C₉H₅NO₅ | 207.14 | 78–82 |
| 7-Methoxy-5-nitro derivative | C₁₀H₇NO₆ | 237.17 | 65–70 |
| Final benzofuran core | C₁₀H₈O₄ | 192.17 | 85–90 |
Synthesis of 5-(1,5-Dimethyl-1H-Pyrazol-3-yl)-1,3,4-Oxadiazol-2-Amine
Pyrazole Ring Formation
The 1,5-dimethylpyrazole subunit is synthesized via Knorr pyrazole synthesis:
Reaction Scheme:
Oxadiazole Cyclization
The pyrazole intermediate is converted to the oxadiazole-2-amine via dehydrative cyclization:
Procedure:
Table 2: Oxadiazole Synthesis Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| POCl₃ stoichiometry | 1.5 eq | Maximizes ring closure |
| Temperature | 80±2°C | Prevents decomposition |
| Reaction time | 3 h | Completes cyclization |
Amide Coupling Reaction
Activation of Carboxylic Acid
The benzofuran-2-carboxylic acid is activated using coupling reagents:
-
Dissolve 7-methoxy-1-benzofuran-2-carboxylic acid (1 eq) in anhydrous THF
-
Add N,N’-carbonyldiimidazole (CDI, 1.5 eq) and stir 1 h at RT
-
Introduce 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (1.2 eq)
-
React 12–14 h under N₂ atmosphere
Workup:
-
Acidify with 6N HCl to pH 2–3
-
Extract with ethyl acetate (3×50 mL)
-
Purify via silica gel chromatography (hexane:EtOAc = 3:1)
Reaction Optimization and Challenges
Critical Parameters for Amide Formation
Common Side Reactions
-
Oxadiazole ring opening at pH <1 during workup
-
N-Methyl group oxidation if using halogenated solvents
-
Benzofuran dimerization at temperatures >30°C
Analytical Characterization
Spectroscopic Data Compilation
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| CDI | 320–350 | 41% |
| POCl₃ | 25–30 | 18% |
| Pd/C catalyst | 4800–5200 | 29% |
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and coupling. For oxadiazole derivatives, reaction conditions (e.g., solvent polarity, temperature, and catalyst) significantly impact yield. For example, K₂CO₃ in DMF at room temperature is effective for nucleophilic substitution in oxadiazole-thiol intermediates . Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving purity . Characterization via HPLC and NMR is critical to confirm structural integrity and detect impurities .
Q. How can researchers address variability in bioactivity data across different batches of the compound?
- Methodological Answer : Batch variability often stems from impurities or stereochemical inconsistencies. Implement orthogonal purification methods (e.g., column chromatography followed by recrystallization) to ensure ≥95% purity . Validate bioactivity using standardized assays (e.g., enzyme inhibition or cell viability tests) with positive controls. Statistical tools like ANOVA can identify significant deviations between batches .
Q. What analytical techniques are essential for confirming the compound’s structure and stability?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for the oxadiazole (δ 8.1–8.3 ppm), benzofuran (δ 6.7–7.5 ppm), and pyrazole (δ 2.1–2.6 ppm for methyl groups) .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ≈ 425 g/mol) and fragmentation patterns.
- HPLC : Monitor stability under varying pH and temperature conditions to assess degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?
- Methodological Answer :
- Modular Substitutions : Replace the 1,5-dimethylpyrazole group with electron-withdrawing groups (e.g., -CF₃) to assess impact on target binding .
- Bioisosteric Replacements : Substitute the benzofuran moiety with benzothiazole to evaluate pharmacokinetic improvements .
- Docking Simulations : Use AutoDock Vina to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, followed by in vitro validation .
Q. What strategies resolve contradictions in reported mechanisms of action (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer :
- Target Deconvolution : Employ proteomic profiling (e.g., affinity chromatography coupled with LC-MS) to identify binding partners .
- Kinetic Studies : Compare IC₅₀ values under varying substrate concentrations to distinguish competitive vs. allosteric inhibition .
- Gene Knockdown Models : Use CRISPR-Cas9 to silence candidate targets (e.g., COX-2) and observe compound efficacy shifts .
Q. How can computational methods predict the compound’s reactivity in novel chemical reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Apply density functional theory (DFT) to model reaction pathways (e.g., electrophilic substitution at the oxadiazole ring) .
- Machine Learning : Train models on PubChem data to predict regioselectivity in derivatization reactions .
- In Silico Reactivity Screening : Tools like Schrödinger’s Jaguar simulate intermediates and transition states for route optimization .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability issues .
- Tumor Microenvironment Mimicry : Use 3D spheroid models or co-cultures with fibroblasts to bridge in vitro-in vivo gaps .
- Dose-Response Alignment : Normalize in vivo doses to in vitro effective concentrations using allometric scaling .
Experimental Design Tables
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Reaction Solvent | DMF > DMSO for polar intermediates | |
| Purification Method | Sequential column chromatography + recrystallization | |
| Bioassay Controls | Include cisplatin (cytotoxicity) and celecoxib (COX-2) | |
| Statistical Validation | ANOVA with post-hoc Tukey test (α = 0.05) |
| Computational Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Target binding affinity prediction | |
| Gaussian 16 | DFT for reaction intermediate modeling | |
| KNIME | Machine learning-based SAR prediction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
